molecular formula C26H25NO5 B4299336 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID

3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4299336
M. Wt: 431.5 g/mol
InChI Key: XYJOHJIPAWQZAO-UHFFFAOYSA-N
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Description

3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an isopropoxyphenyl group and a xanthenylcarbonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the isopropoxyphenyl intermediate: This step may involve the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Coupling with the xanthenylcarbonyl intermediate: The isopropoxyphenyl intermediate can be coupled with a xanthenylcarbonyl chloride in the presence of a base like triethylamine to form the desired product.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions could convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as anti-inflammatory agents, anticancer drugs, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor agonist or antagonist, it may interact with specific receptors and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.

    3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID lies in its specific functional groups and their arrangement. The isopropoxy group may impart different steric and electronic properties compared to methoxy or ethoxy groups, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-3-(9H-xanthene-9-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-16(2)31-18-13-11-17(12-14-18)21(15-24(28)29)27-26(30)25-19-7-3-5-9-22(19)32-23-10-6-4-8-20(23)25/h3-14,16,21,25H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOHJIPAWQZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID

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